molecular formula C7H12O2 B049485 Prenyl acetate CAS No. 1191-16-8

Prenyl acetate

Cat. No. B049485
CAS RN: 1191-16-8
M. Wt: 128.17 g/mol
InChI Key: XXIKYCPRDXIMQM-UHFFFAOYSA-N
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Patent
US03959278

Procedure details

A mixture of 3-methyl-3-hydroxybut-1-ene (32 g.), acetic acid (150 ml.) and boric acid (30 g.) was stirred at 105° for 4 hours. The cooled reaction mixture was diluted with water, neutralised with solid sodium carbonate and extracted with ether (3 × 50 ml.) The combined ethereal extracts were brine washed, dried and the solvent removed giving a pale yellow oil (30 g.) Distillation gave 3,3-dimethylallyl acetate as a colourless oil (22 g.) b.p. 44°-45°/14 mm Hg.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH3:5])[CH:3]=[CH2:4].[C:7]([OH:10])(=[O:9])[CH3:8].B(O)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O>[C:7]([O:10][CH2:4][CH:3]=[C:2]([CH3:5])[CH3:1])(=[O:9])[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
CC(C=C)(C)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 105° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3 × 50 ml.) The combined ethereal extracts
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
giving
DISTILLATION
Type
DISTILLATION
Details
a pale yellow oil (30 g.) Distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.